tert-Butyl cumyl peroxide

説明

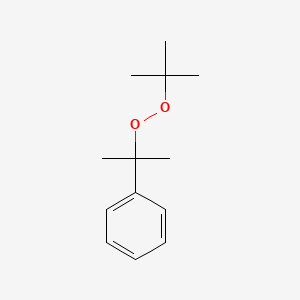

Structure

3D Structure

特性

IUPAC Name |

2-tert-butylperoxypropan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-12(2,3)14-15-13(4,5)11-9-7-6-8-10-11/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIISIZOQPWZPPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OOC(C)(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Record name | TERT-BUTYL CUMENE PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2684 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063039 | |

| Record name | Peroxide, 1,1-dimethylethyl 1-methyl-1-phenylethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Peroxide, 1,1-dimethylethyl 1-methyl-1-phenylethyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3457-61-2, 30026-92-7 | |

| Record name | TERT-BUTYL CUMENE PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2684 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Dimethylethyl 1-methyl-1-phenylethyl peroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3457-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl cumyl peroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003457612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroperoxide, 1-((1,1-dimethylethyl)phenyl)-1-methylethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030026927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peroxide, 1,1-dimethylethyl 1-methyl-1-phenylethyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Peroxide, 1,1-dimethylethyl 1-methyl-1-phenylethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl α,α-dimethylbenzyl peroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYL CUMYL PEROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J78XB9M8IR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Tert Butyl Cumyl Peroxide

Established Reaction Pathways and Mechanisms

The industrial production of tert-butyl cumyl peroxide relies on well-documented reaction pathways that ensure high yield and purity. These methods involve the careful selection of starting materials and precise control of reaction parameters.

Reaction of Cumyl Hydroperoxide with tert-Butyl Alcohol

The primary and most established industrial route for synthesizing this compound is the reaction between cumyl hydroperoxide and tert-butyl alcohol. This process is a condensation reaction typically facilitated by an acid catalyst. googleapis.com

To maximize the yield and prevent the decomposition of the thermally sensitive peroxide bond, the reaction is generally conducted under controlled, low-temperature conditions, often below 5°C. The process begins with the oxidation of cumene (B47948) to produce cumene hydroperoxide, which is then reacted with tert-butyl alcohol in the presence of the acid catalyst. This hydroperoxidation method is conducted under tightly controlled conditions to ensure both safety and optimal yield. The use of acid catalysts at these low temperatures promotes high selectivity towards the formation of this compound.

Reaction of alpha-Methyl Styrene (B11656) with tert-Butyl Hydroperoxide

An alternative established pathway involves the reaction of alpha-methyl styrene with tert-butyl hydroperoxide. prepchem.com This method also relies on acid catalysis to facilitate the addition of the hydroperoxide across the double bond of the olefin. A specific example of this synthesis involves metering hydrochloric acid into a mixture of alpha-methyl styrene and tert-butyl hydroperoxide. prepchem.com

The reaction proceeds with stirring, allowing the temperature to rise from 20°C to 35°C, and is then continued for an additional two hours at 40°C. prepchem.com Following the reaction, a work-up procedure involving water and sodium hydroxide (B78521) washes is employed to isolate and purify the product. prepchem.com This method has been reported to produce a high yield of this compound. prepchem.com

Table 1: Experimental Data for Synthesis from alpha-Methyl Styrene prepchem.com

| Parameter | Value | Notes |

| Reactants | ||

| alpha-Methyl Styrene | 238 g (2 moles) | Starting olefin |

| tert-Butyl Hydroperoxide (80%) | 394 g (3.5 moles) | Peroxide source |

| Catalyst | ||

| Hydrochloric Acid (31%) | 235 g (2 moles) | Metered over 15 minutes |

| Reaction Conditions | ||

| Initial Temperature | 20°C | |

| Peak Temperature | 35°C | Allowed to rise during acid addition |

| Final Temperature | 40°C | Maintained for 2 hours with stirring |

| Product | ||

| Yield | 91% | Based on alpha-methyl styrene used |

| Purity | 96% | Slightly yellowish liquid |

Catalytic Approaches in this compound Synthesis

Catalysis is central to the efficient synthesis of this compound, enabling the reactions to proceed under manageable conditions with high selectivity. Both homogeneous and heterogeneous catalysts are employed in peroxide preparation.

Acid-Catalyzed Synthesis

Acid catalysts are crucial for facilitating the synthesis of this compound from both cumyl hydroperoxide/tert-butyl alcohol and alpha-methyl styrene/tert-butyl hydroperoxide pathways. prepchem.com Various strong acids have been utilized for the preparation of dialkyl peroxides. The catalyst protonates the hydroperoxide or the alcohol, making it a better leaving group (in the form of water) and facilitating the nucleophilic attack to form the peroxide linkage.

Commonly used acid catalysts include:

Mineral Acids : Hydrochloric acid and sulfuric acid are frequently used. prepchem.comgoogle.com For instance, 31% hydrochloric acid is used in the reaction of alpha-methyl styrene with tert-butyl hydroperoxide. prepchem.com

Sulfonic Acids : p-Toluenesulfonic acid is another effective catalyst. google.com A patented method describes using a mixture of a sulfonic acid and an inorganic acid to improve reaction rates and reduce side reactions. google.com

Lewis Acids : Boron trifluoride etherate has been used in analogous syntheses, particularly in the reaction of alcohols with hydroperoxides. google.comnih.gov

The choice of catalyst can influence reaction time and the prevalence of side reactions, such as alcohol dehydration or peroxide decomposition. google.comgoogle.com

Table 2: Examples of Acid Catalysts in Peroxide Synthesis

| Catalyst Type | Specific Example | Application Context | Source(s) |

| Mineral Acid | Hydrochloric Acid (HCl) | Synthesis from α-methyl styrene and t-butyl hydroperoxide | prepchem.com |

| Mineral Acid | Sulfuric Acid (H₂SO₄) | Condensation of t-butyl hydroperoxide and an alcohol | google.com |

| Sulfonic Acid | p-Toluenesulfonic Acid | Synthesis of dialkyl peroxides | google.com |

| Lewis Acid | Boron Trifluoride Etherate (BF₃·OEt₂) | Reaction of hydroperoxides with alcohols | google.comnih.gov |

Heterogeneous Catalysis in Peroxide Preparation

To simplify catalyst separation and recovery, heterogeneous catalysts are increasingly explored for peroxide synthesis. These solid catalysts can be easily filtered from the reaction mixture, offering environmental and economic advantages over homogeneous systems. polymtl.ca

For the synthesis of tert-butyl peroxides, several types of heterogeneous catalysts have been shown to be effective:

Acidic Ion Exchange Resins : Sulfonated polystyrene resins, such as Amberlyst-15, serve as effective solid acid catalysts. They have been successfully used in the preparation of di-tert-butyl peroxide from tert-butanol (B103910) and hydrogen peroxide, demonstrating their applicability for forming peroxide bonds.

Heteropoly Acids : These acids, such as phosphomolybdic acid, can be used as catalysts for the conversion of ketones or ketals into hydroperoxides and gem-dihydroperoxides. nih.govorganic-chemistry.org Patents also describe their use for synthesizing dialkyl peroxides from alcohols and hydroperoxides. google.com

Metal Oxides : Certain metal oxides have shown catalytic activity. For example, commercially available titanium dioxide (TiO₂) can catalyze the generation of peroxyl radicals from tert-butyl hydroperoxide under visible light. researchgate.net Birnessite-type manganese oxides are also effective in the decomposition of tert-butyl hydroperoxide, indicating their interaction with the peroxide bond. researchgate.net

The use of heterogeneous catalysts like acidic resins in analogous peroxide preparations highlights their potential for streamlined and more sustainable synthesis of this compound.

Analogous Synthetic Strategies for tert-Butyl Peroxides

The synthetic principles applied to this compound are part of a broader class of reactions used to create various asymmetric and symmetric dialkyl peroxides. Understanding these analogous strategies provides a wider context for peroxide chemistry.

One of the most common general methods for preparing dialkyl peroxides is the acid-catalyzed reaction of an organic hydroperoxide with an alcohol, such as tertiary butyl alcohol (TBA). googleapis.com This is the direct analogue of the primary synthesis route for this compound.

Another significant strategy involves the reaction of tertiary alcohols with a suitable hydroperoxide via a trichloroacetimidate (B1259523) intermediate. rsc.org In this two-step process:

A tertiary alcohol is first reacted with trichloroacetonitrile (B146778) to form the corresponding trichloroacetimidate.

This intermediate is then treated with a hydroperoxide, like tert-butyl hydroperoxide (TBHP), in the presence of a Lewis acid such as boron trifluoride etherate. This results in an SN1-type reaction where the hydroperoxide attacks the stabilized carbocation formed from the intermediate, yielding the desired alkyl peroxide. rsc.org This method has been shown to produce moderate to good yields for a range of aliphatic and aromatic tertiary alcohols. rsc.org

Furthermore, the synthesis of dialkyl peroxides can be achieved by reacting an organic hydroperoxide with an olefin in the presence of a heteropoly acid or isopoly acid catalyst. google.com This is analogous to the synthesis of this compound from alpha-methyl styrene and tert-butyl hydroperoxide.

Considerations for Reaction Control and Selectivity in Synthesis

Reaction Control Parameters

Effective control of the synthesis process is achieved by carefully managing several critical variables. The primary industrial synthesis involves the acid-catalyzed reaction of cumyl hydroperoxide with tert-butyl alcohol. Maintaining control over the reaction's exothermicity and rate is crucial to prevent the decomposition of the thermally sensitive peroxide product.

Temperature: Temperature is one of the most critical factors in peroxide synthesis. The reaction to form this compound is typically conducted at low temperatures, often below 5°C, to prevent the premature decomposition of the peroxide (-O-O-) bond. Uncontrolled temperature increases can lead to a runaway reaction, posing a significant safety hazard and drastically reducing the yield of the desired product. google.com Some patented processes describe a gradual temperature increase, for instance, from 20°C to 45°C over a defined period, to ensure a controlled reaction progression. google.com

Rate of Reactant Addition: The speed at which reactants are introduced can significantly impact reaction control. In related peroxide syntheses, a slow and controlled addition rate of one reactant to another is essential to manage the reaction's heat generation. google.comgoogle.com Adding a reactant too quickly, especially at elevated temperatures, can lead to a rapid, uncontrolled exothermic reaction. google.com

Influence of Water: The presence of water in the reaction mixture can have a rate-retarding effect. google.com While a completely anhydrous system is not always necessary, controlling the water content is important for achieving consistent reaction kinetics and yields. google.com

The following table summarizes key parameters for controlling the synthesis of this compound.

| Parameter | Condition/Consideration | Purpose | Reference |

| Temperature | Typically below 5°C; controlled ramping may be used. | Prevents thermal decomposition of the peroxide bond and avoids runaway reactions. | google.com |

| Reactant Feed Rate | Slow, controlled addition of reactants. | Manages exothermic heat release and maintains temperature control. | google.comgoogle.com |

| Catalyst | Use of appropriate acid catalysts (heterogeneous or homogeneous). | Facilitates the desired etherification reaction while minimizing side reactions. | researchgate.net |

| Water Content | Minimized, as it can retard the reaction rate. | Ensures consistent and optimal reaction kinetics. | google.com |

Catalyst Selection and Selectivity

The choice of catalyst is fundamental to achieving high selectivity for this compound. The reaction is typically catalyzed by acids.

Acid Catalysts: Both mineral acids and solid acid catalysts can be employed. Heterogeneous catalysts, such as acidic ion-exchange resins like Amberlyst-15, are often preferred in industrial settings. researchgate.net These catalysts offer the advantage of being easily separated from the reaction mixture, simplifying the purification process. Research on analogous peroxide syntheses shows that Amberlyst-15 can be a highly active and selective catalyst. researchgate.net In contrast, other catalysts like Nafion or certain heteropoly acids have shown lower yields under similar conditions. researchgate.net

Phenol (B47542) as a Catalyst: In some alternative synthetic routes, such as those involving t-cumyl halides, phenol has been used as a catalyst. google.com

The selectivity of the reaction is a direct function of the catalyst's ability to promote the desired etherification between the hydroperoxide and the alcohol without inducing decomposition or other side reactions.

| Catalyst Type | Example(s) | Role/Impact on Selectivity | Reference |

| Heterogeneous Acid | Amberlyst-15 (Sulfonated Polystyrene Resin) | High activity and selectivity for peroxide formation; easy to separate post-reaction. | researchgate.net |

| Homogeneous Acid | Mineral Acids (e.g., Sulfuric Acid) | Effective in promoting the reaction, but requires neutralization and more complex workup. | |

| Phenolic | Phenol | Used in specific synthesis routes (e.g., with t-cumyl halides) to catalyze peroxide formation. | google.com |

Byproduct Formation and Mitigation

A primary challenge in the synthesis of this compound is the prevention of side reactions and the decomposition of the product. The peroxide bond is inherently weak and can cleave under the reaction conditions if not properly controlled, leading to a variety of byproducts.

Decomposition Products: Thermal decomposition of this compound yields radicals that can lead to the formation of several smaller molecules. Identified byproducts include acetone (B3395972), methane (B114726), tert-butyl alcohol, acetophenone (B1666503), and 2-phenylisopropanol.

Side Reactions: Besides decomposition, other side reactions can occur depending on the specific reactants and conditions. For example, in the synthesis of related peroxides, the dimerization of radical intermediates can lead to byproducts like 2,3-dimethyl-2,3-diphenylbutane. lookchem.com When synthesizing tert-butyl hydroperoxide, a precursor, di-tert-butyl peroxide can form as a significant byproduct. researchgate.net

Mitigation of these byproducts is achieved through the strict control of temperature, the use of selective catalysts, and optimization of reactant concentrations and addition times. google.comresearchgate.net

| Byproduct | Precursor/Cause | Conditions Favoring Formation | Reference |

| Acetone | Decomposition of tert-butoxyl or cumyloxyl radicals. | High temperatures, non-selective catalysis. | |

| Acetophenone | Decomposition of cumyloxyl radicals. | High temperatures, non-selective catalysis. | |

| tert-Butyl Alcohol | Decomposition of tert-butoxyl radicals. | High temperatures, non-selective catalysis. | |

| 2-Phenylisopropanol | Decomposition of cumyloxyl radicals. | High temperatures. | |

| Di-tert-butyl peroxide | Side reaction during synthesis of precursors. | Can form during the synthesis of tert-butyl hydroperoxide. | researchgate.net |

By carefully considering and controlling these factors, the synthesis of this compound can be optimized for high selectivity and yield, ensuring the production of a high-purity product suitable for its various industrial applications.

Decomposition Chemistry of Tert Butyl Cumyl Peroxide

Thermal Decomposition Mechanisms and Kinetics

The thermal decomposition of tert-butyl cumyl peroxide is a first-order reaction that initiates with the cleavage of the oxygen-oxygen bond. researchgate.net This process is sensitive to temperature, with the rate of decomposition increasing significantly at higher temperatures. The self-accelerating decomposition temperature for this compound is reported to be 80°C.

The primary and rate-determining step in the thermal decomposition of this compound is the homolytic cleavage of the weak oxygen-oxygen bond. allenpress.com This bond has a dissociation energy of approximately 150 kJ/mol. allenpress.com This unimolecular dissociation results in the formation of two distinct free radical species: a tert-butoxyl radical and a cumyloxyl radical. researchgate.netacs.orgnih.gov

Upon homolytic cleavage of the O-O bond, a tert-butoxyl radical ((CH₃)₃CO•) and a cumyloxyl radical (C₆H₅C(CH₃)₂O•) are generated simultaneously. researchgate.netacs.orgnih.gov These highly reactive alkoxyl radicals are the primary intermediates that drive subsequent reactions. researchgate.net The characterization of these transient radicals can be challenging, but techniques like electron paramagnetic resonance (EPR) and transient absorption spectroscopy have been used to study them. researchgate.netacs.orgnih.gov The cumyloxyl radical exhibits an absorption band in the visible region of the spectrum, which allows for its direct kinetic study using laser flash photolysis. thieme-connect.de

The tert-butoxyl and cumyloxyl radicals formed can undergo several secondary reactions, primarily hydrogen atom transfer and β-scission. The competition between these pathways is influenced by factors such as temperature and the chemical environment. researchgate.netacs.orgnih.gov

Both the tert-butoxyl and cumyloxyl radicals are electrophilic and can abstract a hydrogen atom from a suitable donor molecule (RH), such as a solvent or a polymer chain, to yield tert-butanol (B103910) and cumyl alcohol (2-phenylisopropanol), respectively. researchgate.netthieme-connect.de

(CH₃)₃CO• + RH → (CH₃)₃COH + R•

C₆H₅C(CH₃)₂O• + RH → C₆H₅C(CH₃)₂OH + R•

The rate of hydrogen atom transfer is influenced by the bond dissociation enthalpy of the C-H bond being broken and polar effects. thieme-connect.de

Alternatively, the alkoxyl radicals can undergo β-scission, a fragmentation reaction that involves the cleavage of a carbon-carbon bond. researchgate.netacs.orgnih.gov

The tert-butoxyl radical can decompose to form acetone (B3395972) and a methyl radical (•CH₃). acs.org

(CH₃)₃CO• → (CH₃)₂C=O + •CH₃

Similarly, the cumyloxyl radical undergoes β-scission to produce acetophenone (B1666503) and a methyl radical. thieme-connect.de

C₆H₅C(CH₃)₂O• → C₆H₅C(=O)CH₃ + •CH₃

The rate of β-scission is sensitive to solvent polarity, with more polar solvents accelerating the reaction. thieme-connect.deacs.org

The methyl radicals generated from β-scission are also highly reactive. They can participate in further hydrogen abstraction reactions to form methane (B114726) or combine with other radicals. For instance, the combination of two methyl radicals can form ethane.

In the presence of polymers, the radicals generated from the decomposition of this compound can initiate a cascade of intermolecular reactions. These include hydrogen abstraction from the polymer backbone, leading to the formation of polymer radicals which can then recombine to form cross-links. sci-hub.se This is the basis for its use as a vulcanizing agent.

Table 3: Major Decomposition Products of this compound

| Product | Formation Pathway |

|---|---|

| Methane | Hydrogen abstraction by methyl radical |

| Acetone | β-scission of tert-butoxyl radical |

| tert-Butanol | Hydrogen abstraction by tert-butoxyl radical |

| Acetophenone | β-scission of cumyloxyl radical |

| Cumyl alcohol | Hydrogen abstraction by cumyloxyl radical |

This table summarizes the main stable products resulting from the thermal decomposition of this compound.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| tert-Butoxyl radical |

| Cumyloxyl radical |

| tert-Butanol |

| Cumyl alcohol |

| Acetone |

| Acetophenone |

| Methane |

| Ethane |

| Methyl radical |

Decomposition Product Analysis and Characterization

The thermal decomposition of this compound results in the homolytic cleavage of the oxygen-oxygen bond, which is the most labile bond in the molecule. This initial step generates a tert-butoxyl radical (t-BuO•) and a cumyloxyl radical (CumO•). researchgate.netnih.gov These highly reactive radical intermediates can then undergo several subsequent reactions, leading to a variety of stable end products.

The major decomposition products identified through analytical techniques such as gas chromatography coupled with mass spectrometry (GC-MS) include methane, acetone, tert-butyl alcohol, acetophenone, and 2-phenylisopropanol. nouryon.com The formation of these products can be explained by the subsequent reactions of the initially formed alkoxyl radicals. The tert-butoxyl radical can abstract a hydrogen atom to form tert-butyl alcohol or undergo β-scission to produce acetone and a methyl radical. nih.gov Similarly, the cumyloxyl radical can lead to the formation of acetophenone and a methyl radical via β-scission or form 2-phenylisopropanol through hydrogen abstraction. nouryon.commdpi.com

A study focusing on the decomposition of the peroxide in a solvent that simulates low-density polyethylene (B3416737) (LDPE), such as tetradecane, allows for the identification of volatile organic compounds (VOCs) generated during crosslinking processes. jicable.org This is particularly relevant for industrial applications where this compound is used as a crosslinking agent. jicable.org

Table 1: Major Thermal Decomposition Products of this compound

| Product Name | Chemical Formula | Formation Pathway |

| Methane | CH₄ | From methyl radical abstraction of a hydrogen atom |

| Acetone | C₃H₆O | β-scission of the tert-butoxyl radical. nouryon.com |

| tert-Butyl alcohol | C₄H₁₀O | Hydrogen abstraction by the tert-butoxyl radical. nouryon.com |

| Acetophenone | C₈H₈O | β-scission of the cumyloxyl radical. nouryon.com |

| 2-Phenylisopropanol | C₉H₁₂O | Hydrogen abstraction by the cumyloxyl radical. nouryon.com |

Kinetic Analysis of Thermal Decomposition

The kinetics of the thermal decomposition of this compound have been investigated to understand its stability and reactivity at different temperatures. This information is crucial for its safe handling, storage, and application in various chemical processes. nouryon.com

The activation energy (Ea) for the thermal decomposition of this compound provides a measure of the energy barrier that must be overcome for the decomposition to occur. A study on the thermal decomposition of expanded polystyrene using various organic peroxides as radical accelerators determined the activation energy for this compound to be 70.5 kJ/mol. epa.gov For comparison, the activation energy for the thermal decomposition of di-tert-butyl peroxide has been reported to be approximately 37.8 kcal/mol (about 158 kJ/mol). cdnsciencepub.com The differences in activation energies among peroxides highlight the influence of their molecular structure on their thermal stability.

The decomposition of peroxides generally follows first-order kinetics, meaning the rate of decomposition is directly proportional to the concentration of the peroxide. cdnsciencepub.com The rate constant (k) is a measure of the reaction rate at a specific temperature. The temperature-dependent nature of the decomposition is often described by half-life data. For this compound, the half-life is 10 hours at 115°C, 1 hour at 136°C, and 0.1 hours (6 minutes) at 159°C. This demonstrates a significant increase in the decomposition rate with increasing temperature.

Studies on similar peroxides, like di-tert-butyl peroxide, have shown that the first-order rate constant is independent of total pressure over a certain range. cdnsciencepub.com The Arrhenius equation, which relates the rate constant to the activation energy and temperature, is commonly used to model the kinetics of peroxide decomposition. aidic.it

The solvent and reaction medium can influence the kinetics of peroxide decomposition. For instance, in the crosslinking of polyethylene, the peroxide is dispersed within a polymer matrix. The decomposition rate and the subsequent reactions of the generated radicals are affected by this environment. jicable.org

Photochemical Decomposition Mechanisms

In addition to thermal energy, this compound can be decomposed by the absorption of light, a process known as photolysis. This method provides an alternative pathway for generating radical species under milder conditions than thermal decomposition. nih.gov

The photolysis of this compound involves the cleavage of the O-O bond upon irradiation with light, typically in the UV range, to generate a tert-butoxyl radical and a cumyloxyl radical. researchgate.netnih.gov This process is analogous to the initial step in thermal decomposition but is initiated by photons instead of heat. nih.gov

The simultaneous generation of these two different alkoxyl radicals allows for the study of their competitive reactivities, including hydrogen atom transfer and C-C β-scission reactions. researchgate.netnih.gov Electron paramagnetic resonance (EPR) and transient absorption spectroscopy are techniques used to detect and characterize the radical intermediates formed during photolysis. researchgate.netnih.gov

Studies have shown that visible light, in conjunction with a photosensitizer, can also promote the homolysis of the O-O bond in peroxides under mild conditions. nih.gov This approach avoids the high temperatures required for thermolysis and the high-energy UV radiation of direct photolysis. nih.gov The resulting alkoxyl radicals can then participate in various chemical transformations. nih.gov The spin state of the excited sensitizer (B1316253) (e.g., triplet state) can influence the subsequent radical reactions, although in some cases, it has been found to not affect the product distribution. researchgate.netnih.gov

Spin State Effects on Photodecomposition Pathways

The photodecomposition of this compound proceeds via the homolytic cleavage of the oxygen-oxygen bond, a process that is fundamental to the generation of free radicals. This initial step results in the formation of a radical pair consisting of a cumyloxyl radical (CumO•) and a tert-butoxyl radical (t-BuO•). The spin state of this initial radical pair, whether it is a singlet or a triplet, can potentially influence the subsequent reaction pathways and, consequently, the final product distribution. nih.govresearchgate.net

Research into the photolysis of this compound has explored these spin state effects by comparing the outcomes of direct irradiation with those of triplet-sensitized reactions. nih.govresearchgate.net Direct photolysis is expected to primarily generate a singlet radical pair, while a triplet-sensitized reaction, often employing a sensitizer like acetophenone, leads to the formation of a triplet radical pair. nih.govresearchgate.net

A key study in this area investigated the product distribution from both direct and acetophenone-sensitized photolysis of this compound. nih.govresearchgate.net Acetophenone is a known photoproduct of the cumyloxyl radical itself, making its use as a sensitizer particularly relevant to understanding the reaction's progression. nih.gov The research aimed to determine if the different spin multiplicities of the initial radical pair would lead to variations in the types and quantities of the final products.

The findings from these comparative studies have provided significant insights into the reactivity of the geminate radical pair. Despite the different initial spin states, it was observed that the product distribution remained largely unaffected. nih.govresearchgate.net This suggests that the intersystem crossing between the singlet and triplet states of the radical pair is rapid relative to the rates of the subsequent product-forming reactions. Consequently, the memory of the initial spin state is lost before the radicals undergo further transformations.

Photoproduct Distribution and Mechanism of Formation

The photodecomposition of this compound yields a range of products derived from the subsequent reactions of the initially formed cumyloxyl and tert-butoxyl radicals. These reactions primarily involve β-scission (fragmentation) and hydrogen atom transfer. nih.govresearchgate.net

The primary radicals formed upon photolysis are:

Cumyloxyl radical (CumO•)

tert-Butoxyl radical (t-BuO•)

These alkoxyl radicals are highly reactive and can undergo the following key transformations:

β-Scission of the Cumyloxyl Radical: The cumyloxyl radical can cleave a carbon-carbon bond to produce acetophenone and a methyl radical.

β-Scission of the tert-Butoxyl Radical: The tert-butoxyl radical can fragment to form acetone and a methyl radical.

Hydrogen Atom Abstraction: Both the cumyloxyl and tert-butoxyl radicals can abstract a hydrogen atom from a suitable donor (e.g., a solvent molecule or another species) to form cumyl alcohol and tert-butyl alcohol, respectively.

The distribution of these products provides valuable information about the relative rates of these competing reaction pathways.

Table 1: Major Photodecomposition Products of this compound

| Product Name | Chemical Formula | Formation Pathway |

| Acetophenone | C₈H₈O | β-Scission of Cumyloxyl Radical |

| Acetone | C₃H₆O | β-Scission of tert-Butoxyl Radical |

| Cumyl alcohol | C₉H₁₂O | Hydrogen Abstraction by Cumyloxyl Radical |

| tert-Butyl alcohol | C₄H₁₀O | Hydrogen Abstraction by tert-Butoxyl Radical |

| Methane | CH₄ | Hydrogen Abstraction by Methyl Radical |

This table is representative of the products formed during the photodecomposition of this compound.

The mechanism of formation involves the initial homolytic cleavage of the peroxide bond, creating a solvent-caged radical pair (CumO• and t-BuO•). These radicals can either react within the cage or diffuse apart to become free radicals.

In-cage reactions: The proximity of the radicals within the solvent cage can favor certain reactions, such as the formation of ether products, although this is a minor pathway for this compound. nih.gov

Out-of-cage reactions: Once the radicals diffuse out of the solvent cage, they can undergo the characteristic reactions of β-scission and hydrogen atom abstraction from the surrounding medium. The β-scission of the cumyloxyl radical to yield acetophenone and a methyl radical is a significant pathway. nih.govroyalsocietypublishing.org Similarly, the tert-butoxyl radical readily decomposes into acetone and a methyl radical. nih.gov The resulting methyl radicals can then abstract hydrogen atoms to form methane.

Studies utilizing techniques such as electron paramagnetic resonance (EPR) and transient absorption spectroscopy have been instrumental in identifying the transient radical intermediates and elucidating these reaction pathways. nih.govresearchgate.net The analysis of the final, stable products through methods like gas chromatography allows for the quantification of the product distribution, confirming the prevalence of the β-scission and hydrogen abstraction mechanisms. nih.gov

Mechanistic Role of Tert Butyl Cumyl Peroxide As a Radical Initiator

Cross-linking Processes Facilitated by tert-Butyl Cumyl Peroxide

Beyond initiating polymerization, this compound is extensively used as a cross-linking agent for modifying saturated polymers like polyethylene (B3416737). sci-hub.boxbeilstein-journals.org Cross-linking transforms a thermoplastic material, which melts and flows upon heating, into a thermoset or elastomer that maintains its structural integrity at higher temperatures. sci-hub.boxresearchgate.net This modification enhances mechanical strength, thermal stability, and chemical resistance. lookchem.com

The cross-linking of polymers such as polyethylene (PE) by this compound is a free-radical process that occurs in the molten state, at temperatures sufficient to decompose the peroxide. researchgate.netdiva-portal.org

The mechanism proceeds via the following steps:

Initiator Decomposition: Similar to polymerization initiation, the peroxide first decomposes under heat to yield tert-butoxyl and cumyloxyl radicals. beilstein-journals.org

Hydrogen Abstraction: These highly reactive alkoxy radicals abstract hydrogen atoms from the polyethylene backbone, creating a stable alcohol (tert-butanol or cumyl alcohol) and a polymer macroradical (P•). preprints.orgresearchgate.net R-O• + P-H → R-OH + P•

Cross-link Formation: Two polymer macroradicals then combine to form a stable carbon-carbon bond between the polymer chains. This bond is the cross-link. preprints.orgresearchgate.net P• + P• → P-P

The result of this process is the formation of a three-dimensional polymer network. researchgate.net The efficiency of cross-linking depends on the stability of the initial radicals and their propensity for hydrogen abstraction over other side reactions.

The concentration of this compound directly influences the final properties of the cross-linked polymer by controlling the density of the network formed. An increase in the peroxide concentration leads to the generation of more primary radicals, which in turn creates a higher number of macroradicals on the polymer chains, resulting in a higher cross-link density. sci-hub.boxresearchgate.net

This network formation has a significant impact on the material's properties. For instance, in high-density polyethylene (HDPE), increasing the concentration of this compound (BCUP) has been shown to increase the cross-link density. sci-hub.boxresearchgate.net This structural change, in turn, restricts the mobility and packing of polymer chains. sci-hub.box As a result, observable changes in the material's thermal and mechanical properties occur, such as a decrease in crystallinity, melting temperature (Tₘ), and crystallization temperature (T꜀). sci-hub.boxresearchgate.netmdpi.com

The following table summarizes research findings on the effect of di-tert butyl cumyl peroxide (BCUP) concentration on the properties of high-density polyethylene (HDPE).

| BCUP Concentration (%) | Cross-linking Degree (%) | Melting Temp (Tₘ) (°C) | Crystallization Temp (T꜀) (°C) | Crystallinity (X꜀) (%) |

| 0 | 0 | 131.5 | 115.3 | 59.8 |

| 0.5 | 45 | 127.8 | 113.2 | 54.1 |

| 1.0 | 62 | 125.6 | 111.8 | 51.7 |

| 1.5 | 78 | 124.2 | 110.9 | 50.3 |

| 2.0 | 85 | 123.1 | 110.5 | 49.8 |

| 2.5 | 92 | 122.8 | 110.3 | 49.6 |

| 3.0 | 95 | 122.6 | 110.2 | 49.5 |

| Data compiled from Khonakdar, H. A., et al. (2003) and Changes in Heat Resistance and Mechanical Properties of Peroxide Cross-Linking HDPE (2023). sci-hub.boxresearchgate.netmdpi.com |

Kinetic Aspects of Polymerization Initiation and Propagation

The kinetics of radical polymerization are fundamentally tied to the decomposition rate of the initiator. The thermal decomposition of an organic peroxide is the rate-determining step for both polymerization initiation and cross-linking, and it follows first-order kinetics. researchgate.netlgm.gov.my The rate of polymerization is generally proportional to the monomer concentration and to the square root of the initiator concentration. uc.edunih.gov

A crucial kinetic parameter for any peroxide initiator is its half-life (t₁/₂), which is the time required for half of the initial quantity of peroxide to decompose at a specific temperature. arkema.compergan.com This data is essential for selecting the appropriate initiator and processing temperature for a given application to ensure a suitable rate of radical generation. arkema.com The half-life of this compound decreases significantly as the temperature increases, indicating a faster decomposition rate at higher temperatures.

The following table presents the half-life data for this compound at various temperatures.

| Temperature (°C) | Half-life (t₁/₂) |

| 115 | 10 hours |

| 136 | 1 hour |

| 159 | 0.1 hours (6 minutes) |

| Data compiled from various sources. pergan.comseki-arkema.co.kr |

The rate of decomposition is also described by the Arrhenius equation, which relates the rate constant (k) to the activation energy (Eₐ) and temperature. The activation energy for the decomposition of this compound is approximately 35 kcal/mol (about 147 kJ/mol). tandfonline.comresearchgate.net This value is a measure of the energy barrier that must be overcome for the peroxide bond to cleave and form radicals.

Comparative Analysis of this compound with Other Organic Peroxide Initiators

The selection of an appropriate organic peroxide initiator is critical for controlling polymerization reactions and achieving desired polymer properties. This choice is primarily dictated by the temperature at which the process is carried out, which in turn is related to the thermal decomposition characteristics of the peroxide. A comparative analysis of this compound with other commonly used organic peroxides reveals its unique position in terms of reactivity and application window.

Organic peroxides are characterized by their half-life (t½), which is the time required for half of the peroxide's active oxygen content to decompose at a specific temperature. arkema.com This parameter is crucial for determining the optimal temperature range for a given application. arkema.com The decomposition rate of organic peroxides is influenced by temperature, with the rate increasing as the temperature rises. iloencyclopaedia.org

This compound is often compared with other initiators like dibenzoyl peroxide, dicumyl peroxide, and tert-butyl hydroperoxide. Each of these peroxides exhibits a different thermal stability profile, making them suitable for different processing temperatures. For instance, in the polymerization of styrene (B11656), combinations of two or more peroxides with different activities are often employed to manage the reaction effectively and reduce residual monomer content. nouryon.com

The thermal decomposition of this compound involves the breaking of the weak oxygen-oxygen bond to form free radicals. This process is the basis for its function as a radical initiator. nof.co.jp The structure of the organic groups attached to the peroxide linkage significantly influences the thermal stability. americanchemistry.com The presence of bulky tert-butyl and cumyl groups in this compound affects its decomposition kinetics.

A key aspect of comparative analysis is the activation energy (Ea) of decomposition. While specific values can vary depending on the solvent and experimental conditions, the relative order of thermal stability provides valuable guidance for industrial applications. arkema.com For example, at a fixed time of one minute, 50% of Luperox® 231 (1,1-di(t-butylperoxy)-3,3,5-trimethylcyclohexane) decomposes at 155°C, while the same level of decomposition for Di-Cup® R (dicumyl peroxide) requires a temperature of 180°C. arkema.com

The decomposition of this compound yields specific byproducts, including methane (B114726), acetone (B3395972), tert-butyl alcohol, and acetophenone (B1666503). In contrast, the decomposition of dicumyl peroxide primarily produces acetophenone and methyl radicals. mdpi.com The nature of these decomposition products can be a critical factor in certain applications, especially where purity of the final polymer is paramount.

The following table provides a comparative overview of the half-life temperatures for this compound and other selected organic peroxides. This data is essential for formulators to select the appropriate initiator for their specific process conditions.

| Organic Peroxide | 10-hour Half-Life Temperature (°C) | 1-hour Half-Life Temperature (°C) | 1-minute Half-Life Temperature (SADT °C) |

| This compound | 99 nouryon.com | 118 nouryon.com | 80 |

| Dicumyl Peroxide | 130 nouryon.com | - | 170 nouryon.com |

| Dibenzoyl Peroxide | - | - | - |

| tert-Butyl Peroxy-2-ethylhexanoate | - | - | - |

| Di-(2-tert-butyl-peroxyisopropyl)-benzene | 135 nouryon.com | - | 175 nouryon.com |

Data compiled from multiple sources. Note that half-life temperatures can vary based on the solvent and concentration. The SADT (Self-Accelerating Decomposition Temperature) is the lowest temperature at which self-accelerating decomposition in the original packaging may occur. nouryon.com

Advanced Characterization and Computational Studies of Tert Butyl Cumyl Peroxide Reactivity

Spectroscopic Techniques for Radical Detection and Analysis

The homolytic cleavage of the peroxide bond in tert-butyl cumyl peroxide results in the formation of highly reactive cumyloxyl (CumO•) and tert-butoxyl (t-BuO•) radicals. acs.orgnih.gov Detecting and characterizing these short-lived intermediates is crucial for understanding the subsequent reaction mechanisms. Spectroscopic methods are indispensable tools for this purpose.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for the direct detection and identification of paramagnetic species, including free radicals. maxapress.com In the study of this compound decomposition, EPR spectroscopy is employed to analyze the radical intermediates generated. acs.orgnih.gov

Upon photolysis or thermolysis, this compound yields cumyloxyl and tert-butoxyl radicals. researchgate.net These primary radicals can undergo further reactions, such as β-scission or hydrogen abstraction, to form other radical species. acs.orgnih.gov EPR studies, often combined with spin trapping techniques, help in identifying these radicals. maxapress.com For instance, a spin trap like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) can react with the transient radicals to form more stable radical adducts, which can then be detected by EPR. maxapress.com The analysis of the resulting EPR spectrum, specifically the hyperfine coupling constants, allows for the identification of the trapped radical. rsc.orgresearchgate.net

In studies of similar peroxides, EPR analysis has successfully identified carbon-centered radicals formed via hydrogen abstraction by the primary alkoxyl radicals. researchgate.net The technique can provide qualitative and quantitative information about the types and concentrations of radicals present, offering insights into the competitive reaction pathways. rsc.org

Transient absorption spectroscopy is a complementary technique used to study short-lived species generated during a chemical reaction, such as those produced by laser flash photolysis. acs.org This method provides valuable information on the kinetics of radical reactions. When applied to the study of this compound, it allows for the observation of the transient radicals formed upon decomposition, including the cumyloxyl and tert-butoxyl radicals. acs.orgnih.govresearchgate.net

The tert-butoxyl radical, for example, has a known transient absorption spectrum in the UV region. acs.org By monitoring the decay of this absorption signal over time, researchers can determine the rate constants for its subsequent reactions, such as β-scission. acs.org Combining transient absorption spectroscopy with EPR provides a more complete picture of the identity and chemical behavior of the radicals generated from this compound. acs.orgnih.govlookchem.com

Calorimetric Methods for Kinetic Studies of Decomposition

Calorimetric techniques are essential for evaluating the thermal stability and decomposition kinetics of energetic materials like organic peroxides. acs.org These methods measure the heat flow associated with the decomposition process, allowing for the determination of key kinetic and thermodynamic parameters.

Differential Scanning Calorimetry (DSC) is a widely used thermoanalytical technique to investigate the thermal behavior of materials. researchgate.net In a DSC experiment, the heat flow into or out of a sample is measured as a function of temperature or time while the sample is subjected to a controlled temperature program. semanticscholar.org For this compound, DSC is used to determine its thermal decomposition characteristics, including the onset decomposition temperature (T₀), the peak exothermic temperature (Tₚ), and the total heat of decomposition (ΔH_d). acs.orgresearchgate.net

By performing DSC experiments at multiple heating rates, kinetic parameters such as the activation energy (Ea) can be calculated using various kinetic models (e.g., Kissinger, Flynn-Wall-Ozawa). researchgate.netmdpi.com These parameters are crucial for assessing the thermal hazard and predicting the decomposition behavior under different conditions. nih.gov Studies on various organic peroxides have demonstrated the utility of DSC in establishing a comprehensive thermal hazard profile. acs.orgresearchgate.net

Table 1: Kinetic Parameters for Decomposition of Various Organic Peroxides Determined by DSC Note: Data for related peroxides are included to illustrate typical values obtained via DSC analysis.

| Compound | Onset Temperature (T₀) (°C) | Activation Energy (Ea) (kJ/mol) | Heat of Decomposition (ΔH_d) (J/g) | Source(s) |

|---|---|---|---|---|

| tert-Butyl Peroxy-3,5,5-trimethylhexanoate (TBPTMH) | 118.31 | 132.49 | 687.42 | nih.gov, mdpi.com |

| tert-Butyl Peroxy-2-ethylhexanoate (TBPO) | ~130 | 136 | - | researchgate.net |

| Di-tert-butyl Peroxide (DTBP) | ~130 | - | - | researchgate.net |

| This compound (TBCP) | - | - | - | acs.org, researchgate.net |

Accelerating Rate Calorimetry (ARC) is another critical tool for thermal hazard assessment. It measures the temperature and pressure changes of a sample under adiabatic conditions (no heat exchange with the surroundings). researchgate.net This setup mimics a worst-case scenario of a runaway reaction in a storage or process vessel. aidic.it

ARC experiments on this compound provide data on the adiabatic thermal decomposition characteristics. researchgate.net Key parameters obtained include the initial exothermic temperature, the time to maximum rate (TMRad), and the self-accelerating decomposition temperature (SADT), which is a critical parameter for the safe storage and transport of peroxides. researchgate.netnih.gov The pressure data from ARC tests are also vital for designing emergency relief systems. researchgate.net Comprehensive studies on similar peroxides like di-tert-butyl peroxide (DTBP) have used ARC to simulate runaway reactions and inform safety measures. researchgate.net

Table 2: Adiabatic Decomposition Characteristics of Organic Peroxides from ARC Studies Note: Data for related peroxides are included to illustrate typical values obtained via ARC analysis.

| Compound | Initial Exothermic Temperature (°C) | SADT (°C) | Maximum Self-Heat Rate (°C/min) | Source(s) |

|---|---|---|---|---|

| Di-tert-butyl Peroxide (DTBP) | 102.6 | - | 3.095 x 10⁷ | researchgate.net |

| This compound (TBCP) | - | 77.1 | - | nih.gov, researchgate.net |

| tert-Butyl peroxybenzoate (TBPB) | - | - | - | researchgate.net |

Computational Chemistry and Theoretical Modeling

Computational chemistry provides a theoretical framework for understanding the reactivity and decomposition mechanisms of molecules like this compound at an atomic level. researchgate.net Methods such as Density Functional Theory (DFT) are particularly valuable for studying complex reaction pathways that are difficult to probe experimentally. researchgate.net

Theoretical modeling can be used to optimize the molecular structure of this compound and calculate its properties. nih.gov DFT calculations, using functionals like B3LYP with basis sets such as 6-31G, can predict the geometries of reactants, transition states, and products along a reaction coordinate. nih.gov This allows for the calculation of activation barriers for various decomposition pathways, such as the initial O-O bond cleavage and subsequent β-scission or hydrogen abstraction reactions of the resulting alkoxyl radicals. researchgate.net

Density Functional Theory (DFT) for Reaction Pathway Prediction

Density Functional Theory (DFT) has emerged as a robust computational method for predicting the reaction pathways of the thermal decomposition of organic peroxides. researchgate.net For this compound, the primary and most favored reaction pathway is the homolytic cleavage of the weak oxygen-oxygen (O-O) bond. researchgate.netwikipedia.org This initial step results in the formation of two distinct free radicals: a tert-butoxyl radical and a cumyloxyl radical.

Subsequent reaction pathways for these initially formed radicals are also predictable using DFT. The cumyloxyl radical, for instance, can undergo β-scission, a process where the carbon-carbon bond adjacent to the oxygen radical cleaves. arxiv.org This fragmentation yields acetophenone (B1666503) and a methyl radical. Similarly, the tert-butoxyl radical can also undergo β-scission to produce acetone (B3395972) and a methyl radical. researchgate.net

DFT calculations can elucidate the transition states for these reactions, providing insight into the activation energies and the likelihood of competing pathways, such as hydrogen abstraction from solvent molecules. researchgate.netnih.gov The choice of functional and basis set in DFT calculations is crucial for obtaining accurate predictions. For example, the M06-2X hybrid functional has shown reasonable accuracy in determining the relative energies of peroxide dissociation pathways when compared to higher-level methods like coupled-cluster theory (CCSD(T)). researchgate.netnih.gov

Table 1: Predicted Primary Reaction Pathways for this compound Decomposition via DFT

| Step | Reactant(s) | Product(s) | Description |

| 1 | This compound | tert-Butoxyl Radical + Cumyloxyl Radical | Homolytic cleavage of the O-O bond. |

| 2a | Cumyloxyl Radical | Acetophenone + Methyl Radical | β-scission of the cumyloxyl radical. |

| 2b | tert-Butoxyl Radical | Acetone + Methyl Radical | β-scission of the tert-butoxyl radical. |

| 3 | tert-Butoxyl/Cumyloxyl Radical + RH | tert-Butanol (B103910)/Cumyl Alcohol + R• | Hydrogen abstraction from a solvent or polymer chain (RH). |

Quantum Chemical Modeling of Radical Intermediates

Quantum chemical modeling, particularly using DFT, provides detailed insights into the electronic structure, geometry, and stability of the radical intermediates formed during the decomposition of this compound. The two primary radical intermediates are the tert-butoxyl (t-BuO•) and cumyloxyl (CumO•) radicals. researchgate.netnih.gov

Modeling of the tert-butoxyl radical reveals its propensity for two main reaction types: hydrogen atom transfer (HAT) and β-scission. researchgate.netresearchgate.net The relative rates of these reactions are influenced by the solvent and the structure of the hydrogen donor. researchgate.net For the cumyloxyl radical, computational studies have focused on its competitive β-scission and hydrogen abstraction reactions. nih.govacs.org The β-scission of the cumyloxyl radical is a key step in the formation of acetophenone, a common byproduct in polymerizations initiated by this peroxide. researchgate.net

The stability and reactivity of these alkoxyl radicals can be influenced by their environment. For instance, the rate of β-scission for the tert-butoxyl radical is accelerated by both solvent polarity and the ability of the solvent to form hydrogen bonds. researchgate.net Computational models can quantify these solvent effects, providing a more accurate picture of the radical's behavior in a reaction medium.

Table 2: Computed Properties of Radical Intermediates from this compound

| Radical Intermediate | Key Reaction Pathways | Influencing Factors | Computational Method |

| tert-Butoxyl Radical | β-scission, Hydrogen Abstraction | Solvent Polarity, Hydrogen Bonding | DFT (e.g., CAM-B3LYP, M06-2x) researchgate.net |

| Cumyloxyl Radical | β-scission, Hydrogen Abstraction | Substituent Effects, Solvent | DFT, Time-Resolved Kinetics nih.govresearchgate.net |

Prediction of Energy Landscapes for Dissociation Processes

The prediction of energy landscapes for the dissociation of this compound is crucial for understanding its thermal stability and decomposition kinetics. The primary feature of this landscape is the O-O bond dissociation energy (BDE), which represents the energy required to break this bond homolytically. wikipedia.org While direct experimental values for this compound are scarce, computational methods can provide reliable estimates. For structurally similar peroxides like di-tert-butyl peroxide, the O-O BDE is in the range of 45–50 kcal/mol (190–210 kJ/mol). wikipedia.orgul.pt

DFT and higher-level ab initio methods like CCSD(T) can be used to calculate the potential energy surface for the dissociation process. researchgate.netnih.gov These calculations reveal the energy of the reactant, the transition state for O-O bond cleavage, and the resulting radical products. The energy difference between the reactant and the transition state gives the activation energy for the decomposition.

Table 3: Representative Energy Values for the Dissociation of this compound

| Process | Parameter | Estimated Energy (kcal/mol) | Computational Method Reference |

| O-O Bond Homolysis | Bond Dissociation Energy (BDE) | ~41-43 | Analogy to di-tert-butyl peroxide researchgate.net |

| Cumyloxyl Radical β-scission | Activation Barrier | ~10-15 | DFT (B3LYP-DCP) arxiv.org |

| tert-Butoxyl Radical β-scission | Activation Enthalpy | ~13-16 | Semi-empirical (AM1) scispace.com |

Molecular Dynamics Simulations of Decomposition Events

Molecular dynamics (MD) simulations offer a dynamic perspective on the decomposition of this compound, complementing the static picture provided by DFT calculations of stationary points on the potential energy surface. MD simulations can model the time evolution of a system of molecules, capturing the explicit motions and interactions that lead to decomposition.

Reactive force fields, such as ReaxFF, are particularly well-suited for simulating chemical reactions like peroxide decomposition. jkosco.orgjkosco.org A ReaxFF MD simulation of this compound would involve constructing a simulation box containing multiple peroxide molecules, potentially in a solvent, and then heating the system to temperatures where decomposition occurs. The simulation would track the trajectories of all atoms, allowing for the observation of O-O bond cleavage, the formation of radical intermediates, and their subsequent reactions in real-time.

These simulations can provide valuable information on the influence of the local environment, such as solvent caging effects, on the reaction pathways and product distributions. They can also be used to study the initial stages of thermal runaway events by modeling the heat release from exothermic decomposition reactions. anu.edu.au While specific MD simulations of this compound are not widely reported, the methodology has been successfully applied to other organic peroxides, demonstrating its potential for providing a deeper understanding of the decomposition process. acs.orgrsc.org

Table 4: Key Parameters and Outputs of a Hypothetical Molecular Dynamics Simulation of this compound Decomposition

| Simulation Parameter | Description | Example Value/Output |

| Force Field | Describes the interatomic potentials | ReaxFF jkosco.orgjkosco.org |

| System Composition | Molecules in the simulation box | This compound, Solvent (e.g., Toluene) |

| Temperature | Simulation temperature to induce decomposition | 400-600 K |

| Simulation Time | Duration of the simulation | Nanoseconds |

| Key Outputs | Observable phenomena | O-O bond scission events, radical trajectories, product formation rates, diffusion of species |

Future Research Directions and Unexplored Avenues for Tert Butyl Cumyl Peroxide

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of tert-butyl cumyl peroxide often involves processes that are not aligned with the principles of green chemistry. Future research is increasingly focused on developing more sustainable and efficient synthetic methodologies.

Flow Chemistry: Continuous flow chemistry presents a significant opportunity for the safer and more efficient synthesis of organic peroxides. thieme-connect.comdoaj.orgscispace.com The high surface-area-to-volume ratio in microreactors allows for better temperature control of exothermic reactions, which is crucial for peroxide synthesis. thieme-connect.com This technology can lead to improved product yields, reduced reaction times, and enhanced safety by minimizing the volume of hazardous materials at any given time. thieme-connect.comdoaj.org Future work could focus on adapting the synthesis of this compound to a continuous flow process, potentially using a plug-and-produce integrated continuous flow reactor. scispace.com

Biocatalysis: The use of enzymes in chemical synthesis, or biocatalysis, is a rapidly growing field of green chemistry. wordpress.comrsc.org Enzymes can offer high selectivity and operate under mild reaction conditions. Research into enzymes like P450 monooxygenases, which can selectively functionalize C-H bonds, could pave the way for novel biocatalytic routes to peroxide synthesis. rsc.org The application of biocatalysis to produce anticancer peroxides demonstrates the potential for creating complex peroxide structures with high precision. wordpress.com Exploring enzymatic routes for the synthesis of this compound could lead to more environmentally friendly processes.

Alternative Green Methodologies: Other green chemistry approaches are also being explored for the synthesis of dialkyl peroxides. Ultrasound-assisted synthesis under phase-transfer catalysis (PTC) conditions has been shown to produce high yields of organic peroxides in significantly shorter reaction times. nih.gov This method also allows for easy separation and reuse of the catalyst. nih.gov The application of such techniques to the synthesis of this compound could offer a more sustainable alternative to current methods.

| Synthesis Approach | Potential Advantages for this compound | Key Research Focus |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, higher yields, reduced reaction times. thieme-connect.com | Development of a continuous flow process, optimization of reactor design and reaction parameters. scispace.com |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. wordpress.comrsc.org | Identification and engineering of suitable enzymes, development of chemoenzymatic synthesis routes. wordpress.com |

| Ultrasound-Assisted PTC | High yields, shorter reaction times, catalyst recyclability. nih.gov | Adaptation of the method for the specific reactants of this compound synthesis, optimization of ultrasonic parameters. |

In-depth Mechanistic Investigations of Complex Radical Reactions

The utility of this compound stems from its decomposition into cumyloxyl and tert-butoxyl radicals. A deeper understanding of the behavior of these radicals is crucial for optimizing existing applications and developing new ones.

Upon photolysis, this compound decomposes to generate cumyloxyl (CumO•) and tert-butoxyl (t-BuO•) radicals. nih.gov Understanding the subsequent reactions of this radical pair, including hydrogen-atom transfer and C-C β-scission, is essential. nih.gov Detailed product analysis from the photolysis of this compound has provided insights into the chemical behavior of this radical pair. nih.govresearchgate.net

Future research will likely involve more sophisticated computational and experimental techniques to probe these complex radical reactions. Density Functional Theory (DFT) has been used to study the thermal decomposition pathways of tert-butyl organic peroxides, including this compound. researchgate.net Such computational studies can elucidate the energetics of different decomposition pathways and help predict reaction outcomes. researchgate.netresearchgate.net Further computational analysis of the radical species generated can provide a deeper understanding of their reactivity and selectivity. rsc.org

| Radical Species | Key Reactions | Future Research Focus |

| Cumyloxyl (CumO•) | Hydrogen-atom transfer, C-C β-scission. nih.gov | Advanced computational modeling of reaction pathways, kinetic studies of reactions with various substrates. acs.org |

| tert-Butoxyl (t-BuO•) | Hydrogen-atom transfer, C-C β-scission. nih.govmdpi.com | In-depth studies of the factors influencing the competition between hydrogen abstraction and β-scission, investigation of its role in novel chemical transformations. mdpi.com |

Exploration of this compound in Emerging Chemical Transformations

The unique properties of this compound make it a candidate for use in a variety of emerging chemical transformations beyond its traditional role as a polymerization initiator.

Late-Stage Functionalization: The ability of peroxides to generate reactive radicals makes them valuable reagents in late-stage functionalization, where specific C-H bonds in complex molecules are targeted for modification. rsc.org This is a powerful strategy in drug discovery and development. Future research could explore the use of this compound in the late-stage functionalization of bioactive molecules.

Novel Polymerization Techniques: While used in conventional polymerization, there is potential for this compound in more advanced polymerization methods. For instance, radical induced cationic frontal polymerization (RICFP) is an emerging technique, and research has shown that other peroxides, like dicumyl peroxide and di-tert-butyl peroxide, can be effective initiators. rsc.org Investigating the efficacy of this compound in such novel polymerization processes could lead to the development of new materials with unique properties.

Cross-Coupling Reactions: Tert-butyl hydroperoxide (TBHP) has been extensively used in various cross-coupling reactions. researchgate.net While this compound has a different reactivity profile, exploring its potential as an oxidant or radical initiator in novel cross-coupling reactions could open up new synthetic possibilities.

| Emerging Application | Potential Role of this compound | Research Direction |

| Late-Stage Functionalization | Source of radicals for selective C-H bond activation. rsc.org | Investigating its utility in the functionalization of complex pharmaceutical intermediates. |

| Novel Polymerization | Initiator for advanced polymerization techniques like RICFP. rsc.org | Evaluating its performance in comparison to other peroxides and optimizing reaction conditions for specific monomers. |

| Cross-Coupling Reactions | Potential as a unique oxidant or radical source. researchgate.net | Screening its activity in various cross-coupling methodologies and elucidating the reaction mechanisms. |

Advancements in Real-time Spectroscopic Monitoring of Peroxide Reactivity

To better control and optimize reactions involving this compound, real-time monitoring of its decomposition and subsequent reactions is essential. Advancements in spectroscopic techniques offer powerful tools for in-situ reaction analysis.

Raman Spectroscopy: In-line Raman spectroscopy has been successfully used to monitor the concentration of hydrogen peroxide in two-phase reaction mixtures. researchgate.net This technique provides a fast and reliable way to track reactant consumption and product formation. researchgate.net Ultraviolet-Resonance Raman (UV-RR) spectroscopy offers enhanced sensitivity for monitoring reactions at low concentrations. oxinst.com Future research could focus on developing and applying these Raman techniques for the real-time monitoring of reactions initiated by this compound, providing valuable kinetic data. spectroscopyonline.comresearchgate.net

Other Spectroscopic Methods: Other spectroscopic techniques, such as UV-Vis and FTIR, can also be adapted for in-situ monitoring of peroxide-driven reactions. These methods can provide complementary information about the chemical changes occurring during the reaction.

| Spectroscopic Technique | Potential Application for this compound | Future Research Focus |

| In-line Raman Spectroscopy | Real-time monitoring of peroxide decomposition and polymerization initiation. researchgate.net | Development of robust calibration models and application to industrial-scale processes. |

| UV-Resonance Raman | High-sensitivity monitoring of reactions at low peroxide concentrations. oxinst.com | Investigating reaction intermediates and elucidating reaction mechanisms. |

| In-situ FTIR/UV-Vis | Tracking changes in functional groups and concentrations of key species. | Integration with other analytical techniques for comprehensive reaction monitoring. |

Theoretical Frameworks for Multiscale Modeling of Peroxide Chemistry

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of chemical systems. Developing theoretical frameworks for multiscale modeling of peroxide chemistry will be crucial for advancing the applications of this compound.

Density Functional Theory (DFT): As previously mentioned, DFT is a powerful method for investigating the electronic structure and energetics of molecules and reaction pathways. researchgate.net It has been used to study the thermal decomposition of tert-butyl organic peroxides, providing insights into the initial decomposition mechanisms. researchgate.net Continued application of DFT can help in understanding the subtle factors that control the reactivity of the cumyloxyl and tert-butoxyl radicals. researchgate.net

Multiscale Modeling: Many processes involving this compound, such as polymer cross-linking, occur over multiple length and time scales. wikipedia.org Multiscale modeling, which combines different levels of theory to simulate complex systems, can provide a more comprehensive understanding of these processes. For example, quantum mechanics (like DFT) can be used to describe the bond-breaking of the peroxide, while classical molecular dynamics can be used to simulate the subsequent diffusion and reaction of the radicals within a polymer matrix.

| Modeling Approach | Application to this compound Chemistry | Future Research Direction |

| Density Functional Theory (DFT) | Elucidation of decomposition mechanisms, prediction of radical reactivity. researchgate.net | More accurate and efficient DFT methods for studying large systems and complex reaction networks. |

| Multiscale Modeling | Simulation of polymerization and cross-linking processes, prediction of material properties. wikipedia.org | Development of seamless integration between different modeling scales, validation of models against experimental data. |

Q & A

Q. How can researchers safely handle and store tert-butyl cumyl peroxide (TBCP) in laboratory settings?

Methodological Answer: TBCP is a thermally unstable organic peroxide. Safe handling requires adherence to OSHA 1910.132 guidelines for personal protective equipment (PPE), including flame-resistant lab coats, nitrile gloves, and safety goggles . Storage should occur below its self-accelerating decomposition temperature (SADT, +80°C) in dedicated, ventilated cabinets away from incompatible substances (e.g., acids, bases, or reducing agents) . Quantities should be minimized, and containers must be grounded to prevent static discharge. For transport, use UN 3105-certified packaging compliant with 49 CFR §173.225 regulations .

Q. What analytical methods are recommended for characterizing TBCP purity and decomposition products?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS): Quantifies TBCP purity and detects volatile decomposition products (e.g., methane, acetone, and acetyl苯) .

- Differential Scanning Calorimetry (DSC): Measures thermal stability and exothermic decomposition kinetics .

- Fourier-Transform Infrared Spectroscopy (FTIR): Identifies functional groups (e.g., peroxide O-O stretch at ~880 cm⁻¹) and degradation byproducts .

- Active Oxygen Content Analysis: Titration methods verify theoretical oxygen content (7.68%) to confirm batch consistency .

Q. How does TBCP’s reactivity compare to other organic peroxides in polymerization reactions?

Methodological Answer: TBCP is a low-temperature initiator (effective at ~120–140°C) with a half-life of ~10 hours at 115°C, making it suitable for controlled radical polymerization. Unlike dicumyl peroxide (DCP), TBCP produces fewer phenyl radicals, reducing side reactions in styrene-based systems . Comparative studies should use kinetic parameters (e.g., activation energy, Eₐ) derived from Arrhenius plots of DSC data .

Advanced Research Questions

Q. What experimental strategies mitigate risks of premature decomposition during TBCP-mediated polymer synthesis?

Methodological Answer:

- Solvent Selection: Use inert solvents (e.g., toluene) with low peroxide solubility to minimize localized exothermic reactions .

- Reactor Design: Employ jacketed reactors with precise temperature control (±1°C) and pressure relief systems .

- Inhibitor Addition: Add stabilizers like hydroquinone (50–200 ppm) to suppress radical chain reactions during storage .

- In Situ Monitoring: Real-time Raman spectroscopy tracks peroxide consumption and polymer growth kinetics .

Q. How can conflicting data on TBCP’s environmental persistence be resolved in lifecycle assessments?

Methodological Answer: Contradictions arise from varying test conditions. Standardize assessments using OECD 301F (ready biodegradability) and 307 (soil simulation) protocols. TBCP’s rapid hydrolysis in water (t₁/₂ < 24 hours) and low bioaccumulation potential (log Kow = 3.2) suggest minimal environmental risk, but validate with species-specific toxicity assays (e.g., Daphnia magna EC₅₀) . Advanced oxidation processes (AOPs) using UV/H₂O₂ can degrade residual TBCP in wastewater .